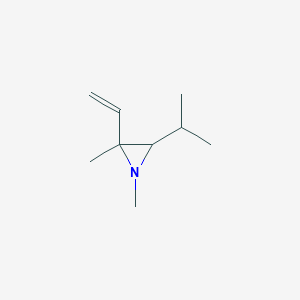
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features an ethenyl group, two methyl groups, and a propan-2-yl group attached to the aziridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale batch or continuous processes. These methods focus on optimizing yield and purity while minimizing by-products. Key steps include:
Raw Material Selection: High-purity starting materials to ensure consistent product quality
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration
Purification: Techniques like distillation, crystallization, or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions
Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)
Major Products
Oxidation Products: Aziridine oxides
Reduction Products: Amines
Substitution Products: Substituted aziridines with various functional groups
Scientific Research Applications
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
2-Methylaziridine: A derivative with a single methyl group attached to the aziridine ring.
3-(Propan-2-yl)aziridine: A derivative with a propan-2-yl group attached to the aziridine ring.
Uniqueness
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the methyl and propan-2-yl groups provide steric hindrance, influencing its interaction with other molecules.
Properties
CAS No. |
344324-86-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3 |
InChI Key |
XCKBZUHTUOTTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N1C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
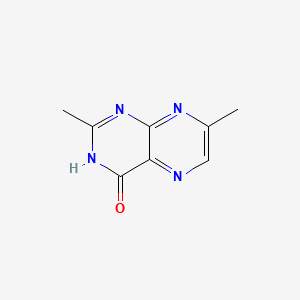
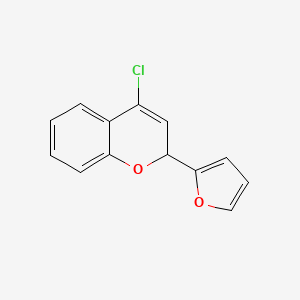
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
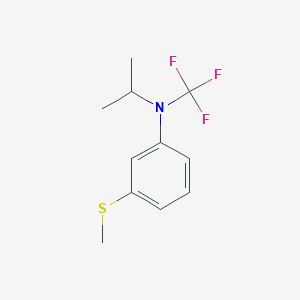

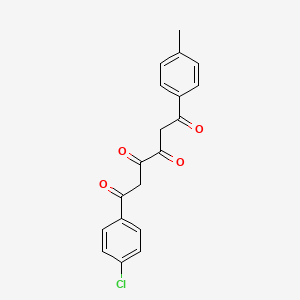
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
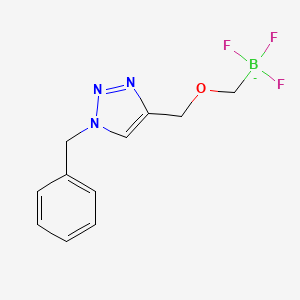

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
